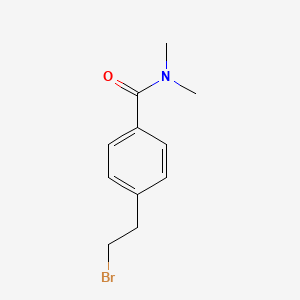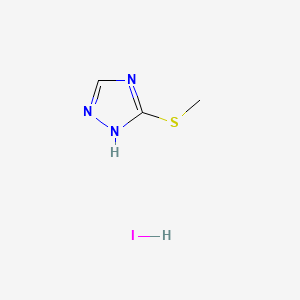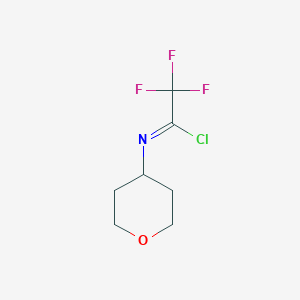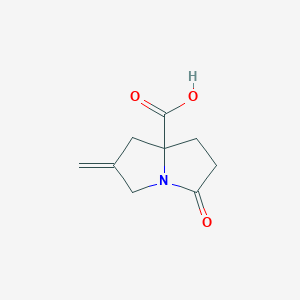![molecular formula C17H25ClN2O2 B13555023 4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)
4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride is a chemical compound that features a piperidine ring, a benzoyl group, and a morpholine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and morpholine rings in its structure suggests it may exhibit unique biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Benzoylation: The piperidine intermediate is then reacted with benzoyl chloride to introduce the benzoyl group.
Morpholine Addition: The benzoylated piperidine is further reacted with morpholine under controlled conditions to form the final product.
Hydrochloride Formation: The compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of piperidine and morpholine derivatives.
Industrial Applications: It may serve as an intermediate in the production of other chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride involves its interaction with molecular targets in biological systems. The piperidine and morpholine rings may interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{4-[(piperidin-4-yl)methyl]benzyl}morpholine hydrochloride
- 4-{4-[(piperidin-4-yl)methyl]benzoyl}piperidine hydrochloride
Uniqueness
4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride is unique due to the combination of piperidine and morpholine rings in its structure. This dual-ring system may confer distinct biological activities and chemical reactivity compared to similar compounds with only one of these rings.
Propiedades
Fórmula molecular |
C17H25ClN2O2 |
|---|---|
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
morpholin-4-yl-[4-(piperidin-4-ylmethyl)phenyl]methanone;hydrochloride |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-17(19-9-11-21-12-10-19)16-3-1-14(2-4-16)13-15-5-7-18-8-6-15;/h1-4,15,18H,5-13H2;1H |
Clave InChI |
AHQCKVMVRQBVIB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=CC=C(C=C2)C(=O)N3CCOCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol](/img/structure/B13554942.png)
![6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B13554963.png)







![2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B13555001.png)
![1-[1-(3,5-Difluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13555003.png)

